N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of pyrazole, phenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide shares similarities with other pyrazole and oxazole derivatives.
- Compounds like 5-methyl-1,2-oxazole-3-carboxamide and 4-(1H-pyrazol-1-yl)phenyl derivatives are structurally related.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-9-14(19-23-11)16(22)17-10-15(21)12-3-5-13(6-4-12)20-8-2-7-18-20/h2-9,15,21H,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFZPDMVOUQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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